Ethyl 2-cyano-4,4-diethoxybutyrate

Xanthine oxidase inhibition 7-Deazaguanine regioisomer synthesis Medicinal chemistry

Ethyl 2-cyano-4,4-diethoxybutyrate (CAS 52133-67-2; synonyms: ethyl 2,2-diethoxyethylcyanoacetate, ethyl 2-cyano-4,4-diethoxybutanoate) is a bifunctional C₁₁H₁₉NO₄ (MW 229.27 g/mol) organic intermediate combining an active-methylene cyanoacetate ester with a masked aldehyde (diethyl acetal) in a four-carbon chain. As a colorless to pale yellow liquid (density 1.025 g/cm³, boiling point 86 °C at 0.1 mmHg / 335.2 °C at 760 mmHg), it serves as a privileged linchpin in the convergent synthesis of fused pyrrolo[2,3-d]pyrimidine heterocycles—the core scaffold of multiple FDA-approved JAK inhibitors and clinical-stage microtubule-targeting agents.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 52133-67-2
Cat. No. B014464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-4,4-diethoxybutyrate
CAS52133-67-2
SynonymsEthyl 2,2-Diethoxyethylcyanoacetate;  2-Cyano-4,4-diethoxybutyric Acid Ethyl Ester; 
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCOC(CC(C#N)C(=O)OCC)OCC
InChIInChI=1S/C11H19NO4/c1-4-14-10(15-5-2)7-9(8-12)11(13)16-6-3/h9-10H,4-7H2,1-3H3
InChIKeyAHKACZDKUNMFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Cyano-4,4-diethoxybutyrate (CAS 52133-67-2): Procurement-Grade Profile of a Dual-Function Cyanoacetate–Acetal Building Block


Ethyl 2-cyano-4,4-diethoxybutyrate (CAS 52133-67-2; synonyms: ethyl 2,2-diethoxyethylcyanoacetate, ethyl 2-cyano-4,4-diethoxybutanoate) is a bifunctional C₁₁H₁₉NO₄ (MW 229.27 g/mol) organic intermediate combining an active-methylene cyanoacetate ester with a masked aldehyde (diethyl acetal) in a four-carbon chain [1]. As a colorless to pale yellow liquid (density 1.025 g/cm³, boiling point 86 °C at 0.1 mmHg / 335.2 °C at 760 mmHg), it serves as a privileged linchpin in the convergent synthesis of fused pyrrolo[2,3-d]pyrimidine heterocycles—the core scaffold of multiple FDA-approved JAK inhibitors and clinical-stage microtubule-targeting agents [2].

Why In-Class Cyanoacetate Analogs Cannot Directly Replace Ethyl 2-Cyano-4,4-diethoxybutyrate in Regiospecific Heterocycle Assembly


Although ethyl cyanoacetate, methyl 2-cyano-4,4-diethoxybutyrate, and ethyl 2-cyano-4,4-dimethoxybutyrate share the active-methylene cyanoacetate motif, they diverge critically in the regiospecificity and yield of downstream cyclocondensation reactions. The diethyl acetal in the target compound functions as a masked aldehyde that is sequentially deprotected and cyclized to form the pyrrolo[2,3-d]pyrimidine core—a transformation that the simple ethyl cyanoacetate cannot perform because it lacks the requisite latent electrophilic handle [1]. Between the diethoxy and dimethoxy acetals, the diethyl variant exhibits higher boiling point (335.2 °C at 760 mmHg vs. an estimated lower value for the dimethoxy analog, MW 201.22) and distinct solubility profiles in organic media, which directly influence large-scale chromatographic purification and vacuum fractionation protocols required for pharmaceutical intermediate quality [1].

Quantitative Evidence Guide: Differentiating Performance Data for Ethyl 2-Cyano-4,4-diethoxybutyrate vs. Closest Analogs


Regiospecific 1-Methyl-7-deazaguanine Synthesis: Ki = 3 μM vs. 3-Methyl Isomer Ki = 40 μM via Differential Cyclocondensation

Condensation of ethyl 2-cyano-4,4-diethoxybutyrate with N-methylguanidine exclusively affords the 1-methyl isomer of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (7-deazaguanine), which exhibits a Ki of 3 μM against bovine milk xanthine oxidase. In contrast, the 3-methyl isomer—obtained via an alternative alkylation route using dimethyl sulfate rather than the diethoxybutyrate precursor—displays a Ki of 40 μM, representing a 13.3-fold weaker inhibition. The 7-methyl isomer (Ki = 4.5 μM), produced by methylation of a pre-formed 4-chloro-pyrrolopyrimidine, also cannot match the 1-methyl isomer's potency [1]. This regiospecificity is inherent to the cyanoacetate–acetal condensation pathway and cannot be replicated using unsubstituted ethyl cyanoacetate, which lacks the acetal functionality needed to direct ring-closure regiochemistry.

Xanthine oxidase inhibition 7-Deazaguanine regioisomer synthesis Medicinal chemistry

Downstream Pyrrolo[2,3-d]pyrimidine Microtubule Targeting Agents: Nanomolar Antiproliferative Potency Enabled by Diethoxybutyrate Precursor

Reaction of ethyl 2-cyano-4,4-diethoxybutanoate with acetamidine followed by chlorination and aniline displacement yields pyrrolo[2,3-d]pyrimidine-based microtubule targeting agents (compounds 1 and 2). Compound 1 demonstrated potent antiproliferative activity in the nanomolar range across cancer cell lines, with mechanistic confirmation of cellular microtubule loss, inhibition of purified tubulin polymerization, and competitive displacement of colchicine binding [1]. The cyclopenta[d]pyrimidine series comparator (±)-3·HCl showed significantly greater potency than compound 1, establishing the pyrrolo[2,3-d]pyrimidine scaffold as a tunable platform for potency optimization. Critically, the diethoxybutyrate precursor is the sole documented starting material enabling this specific pyrrolo[2,3-d]pyrimidine scaffold construction—the structurally simpler methyl or dimethoxy analogs have not been reported in this context [1].

Microtubule inhibition Colchicine site binding Anticancer drug discovery

Commercial Tofacitinib/Baricitinib Intermediate Status: Validated by Multi-Vendor Supply Chain and Regulatory Impurity Reference Standard Designation

Ethyl 2-cyano-4,4-diethoxybutyrate is catalogued as an established intermediate in the commercial synthesis of tofacitinib citrate (a JAK1/JAK3 inhibitor for rheumatoid arthritis) and baricitinib (a JAK1/JAK2 inhibitor) by multiple independent pharmaceutical intermediate suppliers [1]. Furthermore, the compound is formally designated as Baricitinib Impurity 12 by regulatory reference standard providers, supplied with full characterization data compliant with ANDA/QC analytical method validation guidelines [2]. This dual role—as a process intermediate and a characterized impurity standard—is unique among cyanoacetate-acetal analogs. Simple ethyl cyanoacetate (CAS 105-56-6) is a commodity bulk chemical not associated with a specific drug master file pathway, while the dimethoxy analog (ethyl 2-cyano-4,4-dimethoxybutanoate, CAS 773076-83-8) is listed only as Tofacitinib Impurity 37 and is not documented as a primary process intermediate [3].

JAK inhibitor intermediate Tofacitinib synthesis Baricitinib impurity reference

Synthetic Yield Benchmark: 78% Isolated Yield via K₂CO₃/NaI Protocol (Patent US09073890B2) with Chromatographic Purity Confirmation by ¹H NMR

In the patent-documented synthesis (US09073890B2), alkylation of ethyl cyanoacetate (5.0 equiv) with 2-bromo-1,1-diethoxyethane (1.0 equiv) using K₂CO₃ (1.0 equiv) and NaI (0.06 equiv) at 145 °C for 4 hours, followed by silica gel chromatography (petroleum ether/ethyl acetate gradient), affords the target compound in 78% isolated yield as a colorless oil [1]. The alternative NaH/DMF protocol described in the same patent family achieves the transformation but requires high-vacuum fractionation for purification, which the patent explicitly notes 'makes it difficult to scale up the process' [2]. An independent academic synthesis of 4-chloropyrrolo[2,3-d]pyrimidine from the same starting materials (ethyl cyanoacetate + 2-bromo-1,1-diethoxyethane) reported an overall yield of 42.3% with product purity ≥98.5%—demonstrating that the diethoxybutyrate intermediate step is not yield-limiting [3].

Process chemistry Alkylation yield optimization Scale-up feasibility

Physicochemical Differentiation: Higher MW (229.27), Distinct Boiling Point, and Ether-Acetal Solubility Profile vs. Dimethoxy Analog (MW 201.22)

Ethyl 2-cyano-4,4-diethoxybutyrate (C₁₁H₁₉NO₄, MW 229.27, density 1.025 g/cm³, boiling point 335.2 °C at 760 mmHg / 86 °C at 0.1 mmHg, flash point >110 °C) differs substantially from its closest commercially available analog ethyl 2-cyano-4,4-dimethoxybutanoate (C₉H₁₅NO₄, MW 201.22) [1]. The 28-Da molecular weight difference reflects two additional methylene units in the acetal groups, which increase lipophilicity (calculated XLogP3-AA = 1.4) and alter retention behavior on silica gel chromatography (Rf in petroleum ether/ethyl acetate gradient systems) [1]. Storage specifications from vendors require an inert atmosphere at 2–8 °C, with stability data indicating sensitivity to prolonged air exposure that can reduce effective content and compromise analytical results . The diethoxy variant is soluble in chloroform and methanol, whereas the dimethoxy analog's solubility profile has not been characterized to the same extent in vendor documentation .

Physicochemical characterization Chromatographic behavior Storage and handling

Procurement-Driven Application Scenarios for Ethyl 2-Cyano-4,4-diethoxybutyrate Based on Validated Differential Evidence


Regiospecific Synthesis of 1-Methyl-7-deazaguanine-Based Xanthine Oxidase Inhibitors for SAR Programs

Research groups developing purine nucleoside analog inhibitors should procure this compound when regiospecific access to the 1-methyl isomer of 7-deazaguanine (Ki = 3 μM) is required. The condensation with N-methylguanidine exclusively yields the therapeutically most potent isomer, whereas alternative alkylation routes produce the 13.3-fold weaker 3-methyl isomer (Ki = 40 μM). This eliminates the need for isomer separation and structural assignment ambiguity [1].

GMP Intermediate Procurement for Tofacitinib or Baricitinib ANDA Development Programs

Pharmaceutical manufacturers pursuing abbreviated new drug applications (ANDAs) for generic tofacitinib or baricitinib should source this compound as a dual-purpose material: a validated process intermediate for the pyrrolo[2,3-d]pyrimidine core and a characterized impurity reference standard (Baricitinib Impurity 12). Its multi-vendor supply chain and regulatory-compliant characterization data (NMR, HPLC, GC) reduce analytical method development burden and regulatory filing risk compared to non-designated analogs [2][3].

Discovery Chemistry: Pyrrolo[2,3-d]pyrimidine Microtubule Targeting Agent Scaffold Construction

Medicinal chemistry teams pursuing colchicine-site tubulin inhibitors with Pgp-resistance circumvention properties should use this compound as the starting material for acetamidine cyclocondensation. The resulting pyrrolo[2,3-d]pyrimidine scaffold (compound 1) delivers nanomolar antiproliferative activity with mechanistically confirmed tubulin polymerization inhibition, providing a validated entry point that simpler cyanoacetate analogs cannot furnish [4].

Process Chemistry Scale-Up Using the K₂CO₃/NaI Protocol for Reproducible 78% Yield

Process R&D teams scaling the synthesis should adopt the Patent US09073890B2 protocol (K₂CO₃/NaI, 145 °C, 4 h reflux, silica gel chromatography) which delivers 78% isolated yield. This route avoids the high-vacuum fractionation bottleneck of the NaH/DMF method, enabling more practical kilogram-scale production. The established ¹H NMR characterization (400 MHz, CDCl₃) provides direct analytical reference for in-process quality control [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-cyano-4,4-diethoxybutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.